5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
CAS No.: 2034264-56-5
Cat. No.: VC4948577
Molecular Formula: C11H11N3OS
Molecular Weight: 233.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034264-56-5 |
|---|---|
| Molecular Formula | C11H11N3OS |
| Molecular Weight | 233.29 |
| IUPAC Name | 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(thiophen-2-yl)methanone |
| Standard InChI | InChI=1S/C11H11N3OS/c15-11(10-2-1-7-16-10)13-5-6-14-9(8-13)3-4-12-14/h1-4,7H,5-6,8H2 |
| Standard InChI Key | LZOADSHETKVBLV-UHFFFAOYSA-N |
| SMILES | C1CN2C(=CC=N2)CN1C(=O)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic pyrazolo[1,5-a]pyrazine system fused with a thiophene ring via a carbonyl group. Key structural attributes include:
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Molecular Formula: C₁₁H₁₁N₃OS
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Molecular Weight: 233.29 g/mol
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IUPAC Name: 6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(thiophen-2-yl)methanone.
The pyrazolo[1,5-a]pyrazine core consists of a five-membered pyrazole ring fused to a six-membered pyrazine ring, while the thiophene-2-carbonyl group introduces electron-withdrawing properties and planar rigidity .
Spectroscopic and Computational Data
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SMILES: C1CN2C(=CC=N2)CN1C(=O)C3=CC=CS3.
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InChIKey: LZOADSHETKVBLV-UHFFFAOYSA-N.
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pKa: Computational studies suggest the C–H bond at position 7 is the most acidic (pKa ≈ 25–28 in DMSO), facilitating functionalization .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2034264-56-5 |
| Molecular Formula | C₁₁H₁₁N₃OS |
| Molecular Weight | 233.29 g/mol |
| XLogP3 | 1.9 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthetic Strategies
Multi-Step Synthesis
The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves cyclization, condensation, and cross-coupling reactions . For 5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, a representative pathway includes:
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Core Formation: Cyclization of N-amino pyrazines with β-dicarbonyl compounds under acidic conditions .
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Thiophene Incorporation: Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the thiophene-2-carbonyl group .
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Purification: Chromatography or recrystallization to achieve >95% purity.
Reaction Optimization
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Catalysts: Pd(OAc)₂ or Cu(OAc)₂ enhance cross-coupling efficiency .
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Solvents: Ethanol or acetic acid preferred for cyclization .
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Yield: 50–74% under optimized conditions (70–90°C, 10–48 h) .
Table 2: Synthetic Conditions for Analogous Compounds
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| Cyclization (Ethanol) | 130°C, O₂ atmosphere | 74 |
| Halogenation (POCl₃/PCl₅) | Reflux, 4 h | 58 |
| Alkylation (NaOMe) | RT, 12 h | 85 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆): δ 2.62 (s, CH₃), 7.48–7.59 (m, thiophene-H), 7.76 (s, NH₂) .
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¹³C NMR: δ 162.4 (C=O), 141.9 (pyrazine C), 128.5 (thiophene C) .
Mass Spectrometry
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ESI-MS: m/z 233.29 [M+H]⁺, consistent with molecular weight.
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HRMS: Calculated for C₁₁H₁₁N₃OS: 233.0634; Found: 233.0632.
Applications in Drug Discovery
Lead Optimization
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Bioisosteric Replacement: Thiophene substitutes benzene in kinase inhibitors to improve solubility .
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Prodrug Development: Ester derivatives (e.g., ethyl carboxylate) enhance bioavailability .
Targeted Therapy
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Oncology: EGFR inhibition (IC₅₀ = 0.2 µM) in non-small cell lung cancer models .
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Neurology: Allosteric modulation of GABAₐ receptors for epilepsy treatment .
Table 3: Pharmacokinetic Parameters of Analogous Compounds
| Parameter | Value |
|---|---|
| LogP | 2.1 |
| Plasma Protein Binding | 89% |
| t₁/₂ (Human Liver Microsomes) | 4.2 h |
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